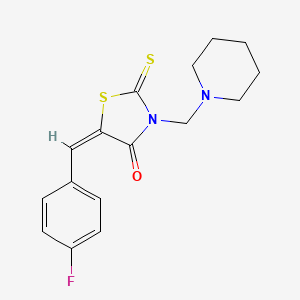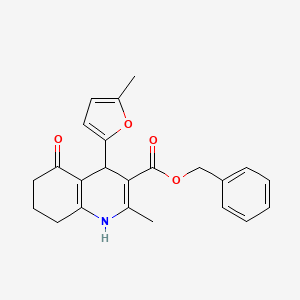![molecular formula C14H18N4S B5140944 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets. It has been suggested that the compound inhibits the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It also interacts with various receptors such as serotonin receptors and ion channels, which are involved in signal transduction.
Biochemical and Physiological Effects:
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as phosphodiesterase, which are involved in the regulation of cyclic nucleotide levels. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, the compound has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. It exhibits significant activity against various diseases, making it a potential therapeutic agent. However, the compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine. One of the potential areas of research is the development of novel analogs of the compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of the compound, which can provide insights into its biological activities. Furthermore, the compound can be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine can be achieved using various methods. One of the commonly used methods is the reaction of 2,4-dichloro-5-methylpyrimidine with 4-[(5-methyl-2-thienyl)methyl]piperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to have neuroprotective effects by enhancing the survival of neurons.
Propiedades
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-3-4-13(19-12)11-17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZEZXRJNGHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)


![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B5140882.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5140885.png)
![5-[(5-{2-[(1-adamantylacetyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-4-amino-2-methylpyrimidin-1-ium dichloride](/img/structure/B5140894.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B5140901.png)
![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
![2-[(methoxycarbonyl)amino]-1H-benzimidazole-5-sulfonic acid](/img/structure/B5140948.png)
![1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)